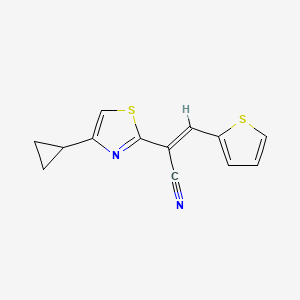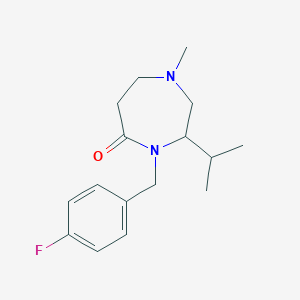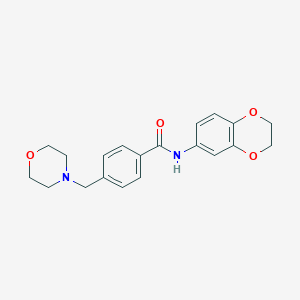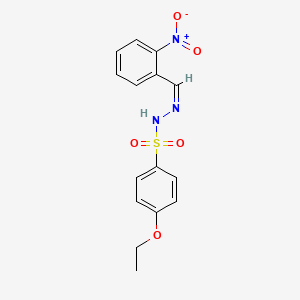![molecular formula C13H17BrN2O2 B5363778 N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5363778.png)
N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, also known as BPTU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPTU belongs to the class of urea derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is not fully understood, but it is believed to target several cellular pathways involved in cancer development and progression. This compound has been shown to inhibit the activity of a protein called AKT, which is involved in cell survival and growth. Additionally, this compound has been shown to induce the expression of proteins that promote apoptosis, such as Bax and caspase-3.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to reduce blood glucose levels in diabetic rats, suggesting its potential as an anti-diabetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is its relatively low toxicity compared to other anti-cancer agents. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea. One potential direction is to investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy drugs. Another potential direction is to investigate its potential as an anti-inflammatory and anti-oxidant agent for the treatment of other diseases, such as cardiovascular disease. Additionally, further studies are needed to optimize the synthesis of this compound and improve its solubility for better bioavailability.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea involves the reaction of 4-bromophenyl isocyanate with tetrahydro-2-furanol in the presence of a base, followed by the addition of ethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound exerts its anti-cancer activity by inducing apoptosis, which is a programmed cell death mechanism.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-9(12-3-2-8-18-12)15-13(17)16-11-6-4-10(14)5-7-11/h4-7,9,12H,2-3,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIPADXCPCUNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363700.png)

![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B5363719.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-3-carbonitrile](/img/structure/B5363726.png)
![2-[(5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5363731.png)

![N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5363751.png)

![N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}methanesulfonamide](/img/structure/B5363782.png)
![2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5363783.png)

![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5363796.png)

![ethyl 7-amino-6-cyano-8-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5363806.png)